molecular formula C5H7N3 B189467 2,5-Diaminopyridine CAS No. 4318-76-7

2,5-Diaminopyridine

Cat. No. B189467
CAS RN: 4318-76-7
M. Wt: 109.13 g/mol
InChI Key: MIROPXUFDXCYLG-UHFFFAOYSA-N
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Description

Synthesis Analysis

2,5-Diaminopyridine can be prepared by the reduction of 5-nitro-2-aminopyridine using 10%Pd/C . It may be used in the preparation of 6-acetamidoimidazo and organo-soluble polyimides by reacting with different dianhydride monomers .


Molecular Structure Analysis

The molecular structure of 2,5-Diaminopyridine is represented by the SMILES string Nc1ccc(N)nc1 . The InChI key is MIROPXUFDXCYLG-UHFFFAOYSA-N .


Chemical Reactions Analysis

2,5-Diaminopyridine is involved in the preparation of 6-acetamidoimidazo and organo-soluble polyimides by reacting with different dianhydride monomers . These polyimides form the precursor for preparing novel polyimide-silica composites .


Physical And Chemical Properties Analysis

2,5-Diaminopyridine has a boiling point of 180 °C/12 mmHg (lit.) . It is a solid substance with a melting point of 110.3°C . It is soluble in water at 24 mg/mL (20 °C) .

Scientific Research Applications

Pharmaceutical Intermediates and Hair Dye Components

  • N-Methylation Process : 2,6-Diaminopyridine is used as a pharmaceutical intermediate and in hair dye formulations. The N-methylation process, an important chemical reaction, can be achieved with 2,6-diaminopyridine via a novel one-pot, one-step method. This method provides a selective and efficient approach for N-methylating 2,6-diaminopyridine with good yields, which is crucial for pharmaceutical and cosmetic industries (Nabati & Mahkam, 2014).

Physical and Thermal Property Modification

  • Biofield Treatment Impact : The physical, thermal, and spectral properties of 2,6-Diaminopyridine can be significantly altered through biofield treatment. This treatment can affect the crystallite size, melting point, thermal decomposition temperature, and particle size, making it relevant in modifying the properties of materials used in pharmaceutical synthesis (Trivedi et al., 2015).

Corrosion Inhibition

  • Synergistic Effect in Corrosion Inhibition : A combination of 2,6-diaminopyridine and tartaric acid shows a synergistic effect in inhibiting corrosion of mild steel in acidic environments. This application is significant in the field of materials science and engineering for protecting metal surfaces (Qiang et al., 2016).

Chemical Sensing Applications

  • Diaminopyridine-Imprinted Polymer for Hair-Dye Assay : The use of 2,6-Diaminopyridine-imprinted polymer in conjunction with an electrochemical sensor demonstrates potential in detecting diaminopyridine derivatives in hair dyes. This application is relevant in quality control and safety testing in the cosmetic industry (Zhao & Hao, 2015).

Molecular Structure Studies

  • Supramolecular Structures Formation : The formation of complex molecular structures utilizing 2,6-diaminopyridine and various organic acids has been explored. These studies contribute to our understanding of molecular interactions and supramolecular chemistry, which are vital in drug design and materials science (Jin et al., 2015).

Electronic and Catalytic Applications

  • Electrocatalysis in Fuel Cells : 2,6-Diaminopyridine-based nitrogen-rich network polymers have shown promise as non-precious-metal catalysts in oxygen reduction reactions for microbial fuel cells. This application has significant implications for the development of sustainable and cost-effective energy sources (Zhao, Watanabe, & Hashimoto, 2012).

Safety And Hazards

2,5-Diaminopyridine is considered hazardous. It is toxic if swallowed, harmful in contact with skin or if inhaled, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray, and to use only outdoors or in a well-ventilated area .

properties

IUPAC Name

pyridine-2,5-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3/c6-4-1-2-5(7)8-3-4/h1-3H,6H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIROPXUFDXCYLG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20195765
Record name Pyridine, 2,5-diamino-
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

109.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Diaminopyridine

CAS RN

4318-76-7
Record name 2,5-Diaminopyridine
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyridinediamine
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Record name 2,5-DIAMINOPYRIDINE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=175741
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Record name Pyridine, 2,5-diamino-
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Record name pyridine-2,5-diamine
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Record name 2,5-PYRIDINEDIAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
168
Citations
IS Konovalova, EN Muzyka, VV Urzhuntseva… - Structural Chemistry, 2021 - Springer
The regularities of crystal structure organization in a series of mono- and diaminopyridines possessing biological activities were studied using an approach based on comparison of …
Number of citations: 1 link.springer.com
SFN Al-Zobaydi, EMM Hassan - Al-Nahrain Journal of Science, 2013 - iasj.net
The aim of the present study is to determine the useful of Schiff bases derivatives (oxazepine, tetrazole) compounds which used as drug and antimicroble the present work involved …
Number of citations: 6 www.iasj.net
T Gaines, D Camp, R Bai, Z Liang, Y Yoon… - Bioorganic & medicinal …, 2016 - Elsevier
Targeting the interaction between G-Protein Coupled Receptor, CXCR4, and its natural ligand CXCL12 is a leading strategy to mitigate cancer metastasis and reduce inflammation. …
Number of citations: 20 www.sciencedirect.com
N Kıvılcım, T Seçkin, S Köytepe - Journal of Porous Materials, 2013 - Springer
Porous pyridine based polyimide–silica nanocomposites with low dielectric constant | SpringerLink Skip to main content Advertisement SpringerLink Search Go to cart Search …
Number of citations: 23 link.springer.com
H Li, W Lyu, Y Liao - Macromolecular Rapid Communications, 2019 - Wiley Online Library
Nitrogen‐rich conjugated microporous polymers (CMPs) with tunable porosities and reversible redox properties have received increasing interest as electrode materials for …
Number of citations: 32 onlinelibrary.wiley.com
RL Williams, SA Cohen - Journal of Heterocyclic Chemistry, 1971 - Wiley Online Library
We now wish to report the recent synthesis of a new heterocyclic tetraamine, 2, 3, 5, 6-tetraaminopyridine. Two altogether different synthetic approaches have been devel-oped for the …
Number of citations: 28 onlinelibrary.wiley.com
WE Cupery - 1958 - search.proquest.com
The effects of polarization of light have been known since the publication in 1690 of Huygens* Treatise on Light, and for many years thereafter its study was purely in the field of Optics. …
Number of citations: 0 search.proquest.com
ML Foresti, M Innocenti, A Hamelin - Journal of Electroanalytical Chemistry, 1994 - Elsevier
The adsorption isotherms of 2-amino-5-nitropyridine (ANP) on the (111) and (210) silver faces from an aqueous solution of 0.09 M KClO 4 + 0.02 M NaOH were determined at −0.4 V vs. …
Number of citations: 10 www.sciencedirect.com
Z Fei, E Păunescu, WH Ang… - European Journal of …, 2014 - Wiley Online Library
The phosphorylation of a series of diaminopyridines (2,3‐, 3,4‐, 2,5‐ and 2,6‐diaminopyridine), with various molecular equivalents of chlorodiphenylphosphine in the presence of TEA …
F Liu, C Nie, Q Dong, Z Ma, W Liu, M Tong - Journal of Hazardous Materials, 2020 - Elsevier
Covalent organic frameworks (COFs) have recently been demonstrated to have great application potentials in water treatment. Their photocatalytic performance towards bacterial …
Number of citations: 70 www.sciencedirect.com

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